molecular formula C23H23N3O2 B5397788 1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one

1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one

Cat. No. B5397788
M. Wt: 373.4 g/mol
InChI Key: RCEVHUHLUPHGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one, also known as SPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. SPI is a spirocyclic compound that contains both an indole and a piperidine ring. It is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a promising target for cancer therapy.

Mechanism of Action

1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one inhibits the interaction between MDM2 and p53 by binding to the hydrophobic pocket on the surface of MDM2. This binding prevents MDM2 from interacting with p53, which leads to the activation of p53. Activation of p53 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been shown to have anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells in inflammatory conditions. 1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one has also been shown to protect neurons from oxidative stress and reduce neuronal cell death in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one has several advantages for lab experiments. It is a potent inhibitor of the MDM2-p53 interaction, which makes it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory and neuroprotective effects, which makes it a potential candidate for the treatment of inflammatory and neurodegenerative diseases. However, 1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one has some limitations for lab experiments. It is a synthetic compound, which makes it more difficult to obtain than natural compounds. It also has some potential toxicity, which requires careful evaluation in preclinical studies.

Future Directions

For research on 1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one include:
1. Optimization of the synthesis method to improve yield and purity.
2. Evaluation of the toxicity and safety profile of 1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one in preclinical studies.
3. Investigation of the potential applications of 1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one in combination with other cancer therapies.
4. Evaluation of the anti-inflammatory and neuroprotective effects of 1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one in animal models of inflammatory and neurodegenerative diseases.
5. Development of 1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one analogs with improved potency and selectivity.
Conclusion:
In conclusion, 1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer therapy, inflammation, and neurodegenerative diseases. It is a potent inhibitor of the MDM2-p53 interaction, which makes it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory and neuroprotective effects. Future research on 1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one includes optimization of the synthesis method, evaluation of the toxicity and safety profile, investigation of potential applications in combination with other cancer therapies, evaluation of anti-inflammatory and neuroprotective effects, and development of 1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one analogs with improved potency and selectivity.

Synthesis Methods

The synthesis of 1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one is a multi-step process that involves the reaction of 3,5-dimethylindole-2-carboxylic acid with N-(2-bromoethyl)pyrrolidine followed by a spirocyclization reaction with 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid. The final product is obtained by the reaction of the spirocyclic intermediate with 2-chloroacetyl chloride. The synthesis of 1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been optimized to yield high purity and high yield.

Scientific Research Applications

1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the interaction between MDM2 and p53, which is a promising target for cancer therapy. The MDM2 protein is known to inhibit the activity of p53, which is a tumor suppressor protein. Inhibition of the MDM2-p53 interaction leads to the activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. 1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one has also been shown to have anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

1'-(3,5-dimethyl-1H-indole-2-carbonyl)spiro[1H-indole-3,3'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-14-8-9-18-16(12-14)15(2)20(24-18)21(27)26-11-5-10-23(13-26)17-6-3-4-7-19(17)25-22(23)28/h3-4,6-9,12,24H,5,10-11,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEVHUHLUPHGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C)C(=O)N3CCCC4(C3)C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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